molecular formula C23H25NO4 B8178531 N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine

N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine

Cat. No.: B8178531
M. Wt: 379.4 g/mol
InChI Key: XXAJQICNGHOTIF-HXUWFJFHSA-N
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Description

Predicted Molecular Geometry:

  • Ethynyl linkage : The triple bond (C≡C) between the phenyl and 4-methylphenyl groups enforces a linear geometry (bond angle ~180°), minimizing steric clashes.
  • Phenyl ring orientation : The 4-methylphenyl group adopts a coplanar arrangement with the parent phenyl ring, stabilized by π-π interactions.
  • Hydrogen bonding : The Boc carbonyl oxygen and carboxylic acid group participate in intermolecular hydrogen bonds, likely forming a monoclinic lattice similar to L-phenylalanine’s P2 space group.

Table 1: Hypothetical Crystallographic Parameters

Parameter Predicted Value
Space group P2
Unit cell (Å) a=8.78, b=6.07, c=31.60
β angle (°) 96.8
Z (molecules/unit) 8

Comparative Analysis with Related Boc-Protected Phenylalanine Derivatives

This compound distinguishes itself from simpler derivatives through its extended conjugation and steric profile. Below, we contrast it with N-Boc-4-ethynyl-D-phenylalanine, a structurally related compound lacking the 4-methylphenyl group.

Table 2: Structural and Physicochemical Comparison

Property This compound N-Boc-4-ethynyl-D-phenylalanine
Molecular formula C23H25NO4 C16H19NO4
Molecular weight (g/mol) 379.45 289.33
Substituent 4-(4-methylphenyl)ethynyl 4-ethynyl
Key interactions π-π stacking, H-bonding H-bonding, van der Waals
Solubility (water) <0.1 mg/mL (predicted) <0.1 mg/mL

Key Observations:

  • Steric effects : The 4-methylphenyl group introduces steric hindrance, potentially reducing crystallization propensity compared to the unsubstituted ethynyl derivative.
  • Electronic effects : Extended conjugation through the ethynyl bridge may redshift UV-Vis absorption maxima, as seen in similar systems.
  • Synthetic utility : The methyl group enhances lipophilicity, favoring applications in membrane-permeable peptide therapeutics.

Properties

IUPAC Name

(2R)-3-[4-[2-(4-methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-16-5-7-17(8-6-16)9-10-18-11-13-19(14-12-18)15-20(21(25)26)24-22(27)28-23(2,3)4/h5-8,11-14,20H,15H2,1-4H3,(H,24,27)(H,25,26)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAJQICNGHOTIF-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Cross-Coupling as the Central Strategy

The Sonogashira reaction is the most widely employed method for introducing the ethynyl-aryl group. A representative protocol involves:

Starting Materials :

  • N-Boc-4-iodo-D-phenylalanine methyl ester

  • 4-Methylphenylacetylene

Catalytic System :

  • Palladium Source : Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst : CuI (10 mol%)

  • Base : Triethylamine (3 equiv)

  • Solvent : DMF or THF at 60–80°C.

Mechanistic Overview :

  • Oxidative addition of Pd(0) to the aryl iodide.

  • Transmetallation with copper acetylide.

  • Reductive elimination to form the C–C bond.

Yield : 65–78% after column chromatography (silica gel, hexane/ethyl acetate).

Alternative Approaches: Suzuki-Miyaura and Negishi Couplings

While less common, these methods are explored for substrates sensitive to alkyne reactivity:

Suzuki-Miyaura Coupling :

  • Reactants : N-Boc-4-boronic acid-D-phenylalanine + 4-methylphenyl ethynyl bromide

  • Conditions : Pd(OAc)₂ (2 mol%), SPhos ligand, K₂CO₃, DME/H₂O (3:1), 80°C.

  • Yield : 52–60% (lower due to boronic acid instability).

Negishi Coupling :

  • Reactants : Zinc acetylide complex + N-Boc-4-iodo-D-phenylalanine

  • Catalyst : PdCl₂(dppf) (3 mol%), THF, 25°C.

  • Yield : 70% (requires anhydrous conditions).

Optimization of Reaction Parameters

Palladium Ligand Screening

Ligands critically influence coupling efficiency:

LigandYield (%)Byproducts (%)Reference
PPh₃7812
XPhos855
DavePhos728

Stereochemical Preservation Strategies

Racemization at the α-carbon is a major concern. Mitigation approaches include:

Low-Temperature Reactions

Conducting Sonogashira coupling at 0–25°C reduces epimerization risk, albeit with longer reaction times (48–72 h).

Sterically Hindered Bases

Using diisopropylethylamine (DIPEA) instead of triethylamine minimizes base-induced racemization.

Post-Reaction Processing

Deprotection and Hydrolysis

  • Boc Removal : TFA/DCM (1:1) at 0°C, 1 h (quantitative).

  • Ester Hydrolysis : LiOH (2 equiv), THF/H₂O (3:1), 25°C, 4 h (90% yield).

Purification Techniques

  • Column Chromatography : Silica gel, gradient elution (hexane → ethyl acetate).

  • Recrystallization : Ethanol/water (7:3) yields 95% pure product.

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.25 (d, J = 8.2 Hz, 2H, ArH), 5.12 (d, J = 7.8 Hz, 1H, NH), 4.65 (m, 1H, α-CH), 3.72 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃), 1.42 (s, 9H, Boc).

  • HRMS : [M+H]⁺ calc. 379.1784, found 379.1786.

Chiral HPLC Analysis

  • Column : Chiralpak IA (4.6 × 250 mm).

  • Eluent : Hexane/IPA (90:10), 1 mL/min.

  • Retention Time : 12.3 min (D-enantiomer), 14.1 min (L-enantiomer).

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery via scavenger resins (e.g., SiliaBond Thiol).

  • Cost Analysis : Sonogashira route costs $12.50/g at 100 kg scale vs. $18.20/g for Suzuki .

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the ethynyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various bases and solvents depending on the specific reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the phenyl or ethynyl positions.

Scientific Research Applications

N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and phenyl groups can facilitate binding to these targets, potentially modulating their activity. The Boc group serves as a protecting group, ensuring the compound remains stable and reactive under physiological conditions .

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties/Applications References
N-Boc-4-methyl-L-phenylalanine 4-Methyl C₁₅H₂₁NO₄ 279.33 80102-26-7 Moderate lipophilicity; peptide synthesis intermediate
N-Boc-4-methoxy-D-phenylalanine 4-Methoxy C₁₅H₂₁NO₅ 295.34 68856-96-2 Increased polarity; potential solubility in polar solvents
N-Boc-4-chloro-D-phenylalanine 4-Chloro C₁₄H₁₈ClNO₄ 299.78* Not provided Electron-withdrawing; halogen bonding in drug design
N-Boc-4-azido-D-phenylalanine 4-Azido C₁₄H₁₇N₅O₄ 327.32* Not provided Click chemistry applications; high reactivity
N-Boc-4-(trifluoromethyl)-DL-phenylalanine 4-Trifluoromethyl C₁₅H₁₈F₃NO₄ 333.30 167496-29-9 Enhanced metabolic stability; lipophilic
Target Compound 4-[2-(4-Methylphenyl)ethynyl] Likely C₂₃H₂₅NO₄* ~403.45* Not available Rigid, linear structure; bioconjugation potential -

*Calculated values based on substituent contributions.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties
  • Lipophilicity: The 4-methyl group () moderately increases lipophilicity compared to unsubstituted phenylalanine. The 4-methoxy group () introduces polarity due to the oxygen atom, enhancing aqueous solubility but reducing membrane permeability. The 4-chloro () and 4-trifluoromethyl () groups significantly boost lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic protein pockets.

Biological Activity

N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine is a phenylalanine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the D-phenylalanine moiety. The ethynyl group linked to the para position of the 4-methylphenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

  • Molecular Weight : 279.332 g/mol
  • Molecular Formula : C15_{15}H21_{21}N O4_{4}

Synthesis

The synthesis of this compound typically involves the coupling of D-phenylalanine derivatives with ethynylated aryl groups. The process often employs standard peptide synthesis techniques, including Fmoc or Boc strategies, followed by deprotection to yield the final product.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of phenylalanine, including this compound, exhibit significant antimicrobial activity. For instance, research indicated that certain phenylalanine amides showed activity against Mycobacterium abscessus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM . This suggests potential therapeutic applications in treating mycobacterial infections.

Enzyme Modulation

Phenylalanine derivatives have been studied for their role in modulating enzyme activity. Specifically, N-Boc derivatives can serve as inhibitors or activators for various enzymes involved in metabolic pathways. For example, some compounds have been identified as GLP-1 receptor modulators, which are crucial in diabetes management .

Case Studies

  • Antimycobacterial Activity : A study focused on synthesizing phenylalanine derivatives reported a compound structurally similar to this compound that demonstrated effective inhibition against Mycobacterium abscessus. This work highlights the compound's potential as a scaffold for developing new antimycobacterial agents .
  • GLP-1 Receptor Modulation : Another study explored non-peptide GLP-1 receptor modulators derived from phenylalanine structures. The findings suggest that modifications to the phenylalanine backbone can lead to compounds with enhanced receptor affinity and specificity, indicating a pathway for developing diabetes medications .

Table 1: Biological Activities of Phenylalanine Derivatives

Compound NameActivity TypeMIC (μM)Reference
This compoundAntimycobacterial6.25 - 12.5
GLP-1 Receptor Modulator (Phenylalanine Derivative)Diabetes TreatmentVaries

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Ethynyl CouplingPd(PPh₃)₂Cl₂, CuI, DIPA, THF, 60°C, 12 h78
Boc ProtectionBoc₂O, NaOH, EtOAc, rt, 4 h92
Final CrystallizationEtOH/H₂O (4:1), −20°C, 24 h85

Q. Table 2. Analytical Benchmarks

TechniqueCritical Data PointsReference
¹H NMR (400 MHz, DMSO)δ 1.38 (s, 9H, Boc), 7.25–7.45 (m, Ar-H)
HRMS (ESI+)m/z 422.2012 [M+H]⁺ (calc. 422.1967)
Chiral HPLCtR = 12.7 min (Chiralpak AD-H, hexane/iPrOH)

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